molecular formula C11H8KNO3 B12333796 potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B12333796
M. Wt: 241.28 g/mol
InChI Key: IIFNHDNJTCKPDX-MLBSPLJJSA-M
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Description

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a potassium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the potassium salt, which can influence its solubility and reactivity compared to its ester counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H8KNO3

Molecular Weight

241.28 g/mol

IUPAC Name

potassium;(Z)-3-cyano-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H9NO3.K/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;

InChI Key

IIFNHDNJTCKPDX-MLBSPLJJSA-M

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+]

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+]

Origin of Product

United States

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